molecular formula C17H15FN4OS B2697378 N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide CAS No. 391886-62-7

N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide

Cat. No. B2697378
M. Wt: 342.39
InChI Key: MZGCAJCLHFTMOC-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a fluorophenyl group, a sulfanylidene group, a 1,2,4-triazole ring, and a benzamide group. These groups could potentially contribute to the compound’s reactivity and biological activity .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution or condensation . The exact method would depend on the starting materials and desired reaction conditions .


Molecular Structure Analysis

The compound’s structure includes a 1,2,4-triazole ring, which is a type of heterocyclic compound. This ring structure could potentially influence the compound’s reactivity and stability .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the fluorophenyl group could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups and molecular structure. For example, the presence of the fluorophenyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability .

Scientific Research Applications

Microwave-Induced Synthesis and Antimicrobial Activity

Microwave-Induced Synthesis of Fluorobenzamides as Antimicrobial Analogs A study explored the synthesis of new 5-arylidene derivatives, emphasizing the importance of a fluorine atom in enhancing antimicrobial activity. These compounds were synthesized via condensation and Knoevenagel condensation, followed by antimicrobial screening against various bacteria and fungi. Notably, the fluorine atom's presence was critical for antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).

Catalyst- and Solvent-Free Synthesis

Catalyst- and Solvent-Free Synthesis of Fluoro-N-Benzamide Another study presented an efficient, regioselective synthesis approach for 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, employing a microwave-assisted Fries rearrangement. This method highlighted a green chemistry aspect by avoiding catalysts and solvents, further supported by theoretical studies (Moreno-Fuquen et al., 2019).

Synthesis and Characterization of Sulfanilamide Derivatives

Synthesis, Characterization, and Antimicrobial Studies of Sulfanilamide Derivatives Research on sulfanilamide derivatives, including their synthesis, characterization, and thermal properties, also assessed their antimicrobial activities. The study contributes to understanding how modifications to the sulfanilamide structure influence antimicrobial activity, offering insights into designing new compounds (Lahtinen et al., 2014).

Iron-Catalyzed Fluorination

Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination An innovative approach utilized iron catalysis for the amide-directed fluorination of various C-H bonds. This method stands out for its mild conditions, broad substrate scope, and functional group tolerance, showcasing a non-noble metal strategy for selective fluorination processes (Groendyke, AbuSalim, & Cook, 2016).

Transparent Aromatic Polyimides

Transparent Aromatic Polyimides with High Refractive Index A study on the synthesis of transparent polyimides derived from thiophenyl-substituted benzidines revealed materials with high refractive indices and low birefringence, alongside good thermomechanical stabilities. Such materials are crucial for applications demanding optical clarity and durability (Tapaswi et al., 2015).

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its mechanism of action. Additionally, studies could be conducted to determine its physical and chemical properties, as well as its safety and potential hazards .

properties

IUPAC Name

N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4OS/c1-11-3-2-4-12(9-11)16(23)19-10-15-20-21-17(24)22(15)14-7-5-13(18)6-8-14/h2-9H,10H2,1H3,(H,19,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGCAJCLHFTMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide

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